molecular formula C11H13BrCl2N2 B6222401 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride CAS No. 2758002-34-3

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride

Cat. No. B6222401
CAS RN: 2758002-34-3
M. Wt: 324
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride (6-Br-DMQD) is a quinoline-based compound derived from 2,4-dimethylquinoline. It is a heterocyclic compound that has been used in a variety of scientific research applications, including as a fluorescent dye, a photochemical reagent, and a fluorescent probe. 6-Br-DMQD is a versatile compound with a wide range of applications in the biomedical sciences.

Scientific Research Applications

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a fluorescent dye in high-throughput cell-based assays, as a photochemical reagent in photoaffinity labeling, and as a fluorescent probe in fluorescence microscopy. It has also been used as a fluorescent marker in flow cytometry and as a fluorescent label in immunoassays.

Mechanism of Action

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride is a fluorescent dye that is used to label and detect molecules in biological samples. The dye is capable of binding to molecules and emitting light when exposed to ultraviolet light. This allows for the detection and quantification of molecules in biological samples.
Biochemical and Physiological Effects
6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride has been used in a variety of scientific research applications, including as a fluorescent dye, a photochemical reagent, and a fluorescent probe. It has been shown to be non-toxic and non-mutagenic, and has been used in a variety of studies to study the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride in lab experiments include its high sensitivity, low background signal, and low cost. It is also relatively easy to use and can be used with a variety of different instruments. The main limitation of 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride is that it is not compatible with all types of instruments, and it may not be suitable for use in some experiments.

Future Directions

There are a number of potential future directions for 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride research. These include the development of new fluorescent probes for use in imaging and flow cytometry, the development of new fluorescent dyes for use in high-throughput cell-based assays, and the use of 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride as a fluorescent marker in immunoassays. Additionally, 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride could be used to study the biochemical and physiological effects of various compounds, and it could be used to develop new fluorescent probes for use in imaging and flow cytometry.

Synthesis Methods

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride can be synthesized from 2,4-dimethylquinoline in a two-step reaction. In the first step, 2,4-dimethylquinoline is reacted with bromine to form 6-bromo-2,4-dimethylquinoline. In the second step, the 6-bromo-2,4-dimethylquinoline is reacted with hydrochloric acid to form 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride involves the bromination of 2,4-dimethylquinoline followed by the reaction with an amine to form the desired product. The amine can be protected with a protecting group to prevent unwanted reactions.", "Starting Materials": [ "2,4-dimethylquinoline", "Bromine", "Amine (e.g. 3-aminophenol)", "Protecting group (e.g. tert-butyloxycarbonyl chloride)" ], "Reaction": [ "Bromination of 2,4-dimethylquinoline using bromine in the presence of a catalyst such as iron(III) bromide to form 6-bromo-2,4-dimethylquinoline", "Protection of the amine group using a protecting group such as tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine", "Reaction of the protected amine with 6-bromo-2,4-dimethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the desired product", "Deprotection of the amine group using a deprotecting agent such as trifluoroacetic acid to obtain 6-bromo-2,4-dimethylquinolin-3-amine", "Formation of the dihydrochloride salt by reacting 6-bromo-2,4-dimethylquinolin-3-amine with hydrochloric acid" ] }

CAS RN

2758002-34-3

Product Name

6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride

Molecular Formula

C11H13BrCl2N2

Molecular Weight

324

Purity

95

Origin of Product

United States

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